3-Fluoro-5-thiophen-3-ylbenzylamine
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Overview
Description
3-Fluoro-5-thiophen-3-ylbenzylamine is an organic compound that features a benzylamine moiety substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the reactivity of the benzylamine group with the electronic effects imparted by the fluorine and thiophene substituents. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Benzylamine Moiety: The benzylamine group can be introduced through reductive amination of the corresponding benzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-thiophen-3-ylbenzylamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted benzylamines, thiophenes
Scientific Research Applications
3-Fluoro-5-thiophen-3-ylbenzylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic distribution within the molecule. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzylamine: Similar in structure but with a trifluoromethyl group instead of a thiophene ring.
Thiophene-based Compounds: Such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Uniqueness
3-Fluoro-5-thiophen-3-ylbenzylamine is unique due to the combination of its fluorine and thiophene substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H10FNS |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-fluoro-5-thiophen-3-ylphenyl)methanamine |
InChI |
InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2 |
InChI Key |
KYAKWRVYLPUHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
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